NT219

Description

Properties

CAS No. |

1198078-60-2 |

|---|---|

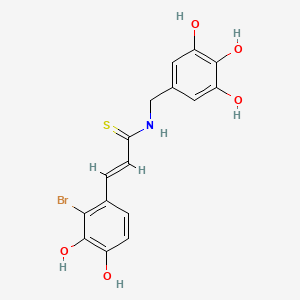

Molecular Formula |

C16H14BrNO5S |

Molecular Weight |

412.3 g/mol |

IUPAC Name |

(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide |

InChI |

InChI=1S/C16H14BrNO5S/c17-14-9(1-3-10(19)16(14)23)2-4-13(24)18-7-8-5-11(20)15(22)12(21)6-8/h1-6,19-23H,7H2,(H,18,24)/b4-2+ |

InChI Key |

XDDQKKXXQHUUHJ-DUXPYHPUSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1/C=C/C(=S)NCC2=CC(=C(C(=C2)O)O)O)Br)O)O |

Canonical SMILES |

C1=CC(=C(C(=C1C=CC(=S)NCC2=CC(=C(C(=C2)O)O)O)Br)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NT219; NT 219; NT-219 |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Pronged Attack of NT219 on Cancer Cell Survival and Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NT219 is an innovative, first-in-class small molecule demonstrating significant promise in oncology by targeting two critical nodes in cancer cell signaling: Insulin Receptor Substrate (IRS) 1/2 and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This dual-inhibitor mechanism allows this compound to combat tumor proliferation, survival, and drug resistance.[1][3] Preclinical and clinical studies have shown its potential as a monotherapy and in combination with existing cancer treatments, offering a new strategy against hard-to-treat cancers.[1][4] This document provides a comprehensive overview of this compound's mechanism of action, supported by available data and experimental insights.

Core Mechanism of Action

This compound executes a unique, two-pronged attack on cancer cell signaling pathways. It covalently binds to Insulin Receptor Substrate (IRS) 1 and 2, leading to their degradation, and simultaneously blocks the STAT3 pathway.[1] These actions disrupt major oncogenic drivers and pathways associated with drug resistance.[1]

Targeting the IRS1/2 Axis

IRS1/2 are crucial scaffold proteins that mediate signals from multiple receptors, including the Insulin-like Growth Factor 1 Receptor (IGF1R) and Insulin Receptor (IR).[1] These signals activate downstream pathways critical for cancer cell function:

-

PI3K/AKT Pathway: Promotes cell survival and proliferation.

-

MEK/ERK Pathway: Drives cell growth and division.[1]

-

WNT/β-catenin Pathway: Involved in cell fate and proliferation.[1]

This compound's interaction with IRS1/2 initiates a three-step process of inhibition:

-

Dissociation: this compound causes IRS1/2 to detach from the cell membrane.[5][6]

-

Serine Phosphorylation: This prevents the re-binding of IRS1/2 to their receptors.[5][6]

-

Proteasomal Degradation: The modified IRS1/2 proteins are targeted for destruction by the proteasome.[5][6]

This irreversible shutdown of IRS signaling effectively blocks major survival signals in cancer cells.[5]

Inhibition of the STAT3 Pathway

STAT3 is a transcription factor that is broadly hyperactivated in many cancers.[1] Its activation promotes:

-

Proliferation and Survival: Driving tumor growth.[1]

-

Angiogenesis: The formation of new blood vessels to supply the tumor.[1]

-

Metastasis: The spread of cancer to other parts of the body.[1]

-

Immune Evasion: STAT3 helps tumors to hide from the immune system.[1]

This compound inhibits the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus where it would otherwise drive the expression of oncogenes.[5][7]

Preclinical and Clinical Data

This compound has been evaluated in various preclinical models and is currently in clinical development. The available data highlights its potential in treating a range of cancers, particularly in overcoming drug resistance.

Preclinical Efficacy

In preclinical studies, this compound has demonstrated strong efficacy as both a monotherapy and in combination with other oncology drugs.[1] It has shown the ability to prevent acquired resistance and reverse existing tumor resistance.[1]

| Cancer Type | Model | Combination Agent | Outcome | Reference |

| Head and Neck | PDX | Cetuximab | Synergistic effect, complete tumor growth inhibition (p-value=0.001) | [7] |

| Head and Neck | PDX | Pembrolizumab | Induced tumor regression in 5/6 models | [7] |

| Head and Neck | PDX | Monotherapy | 69% tumor growth inhibition (p-value=0.017) | [7] |

| Colorectal | Brain Metastasis Model | 5-Fluorouracil (5-FU) | Effectively inhibited metastasis | [8] |

| Multiple | PDX | Various (EGFRi, MEKi, BRAFi, mTORi, Chemo) | Overcame acquired resistance | [3][6] |

Clinical Trial Data

This compound has progressed into Phase 1 and 2 clinical trials, primarily focusing on recurrent and/or metastatic squamous cell carcinoma of the head and neck (R/M SCCHN).

Phase 1/2 Study (NCT04474470) in R/M SCCHN:

This open-label, dose-escalation study evaluated this compound as a monotherapy and in combination with cetuximab.[2][9]

| Dose Level (in combination with Cetuximab) | Number of Patients (evaluable) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| 50 mg/kg | 4 | 50% (2 confirmed Partial Responses) | - | [2][10] |

| 50 mg/kg and 100 mg/kg | 7 | 28.6% | 71.4% | [11][12] |

Key findings from the trial include:

-

This compound was well-tolerated with a manageable safety profile.[11][12]

-

The recommended Phase 2 dose was determined to be 100 mg/kg.[12]

-

Inhibition of intra-tumoral IRS1/2 and STAT3 was confirmed in patient biopsies.[2][10]

-

Anti-tumor activity was particularly noted in HPV-negative patients.[12]

Experimental Protocols and Methodologies

The mechanism of action and efficacy of this compound have been elucidated through a variety of standard preclinical and clinical research methodologies.

In Vitro and Ex Vivo Analysis

-

Immunoblotting (Western Blotting): This technique is used to detect and quantify the levels of specific proteins. In the context of this compound research, it is used to assess the degradation of IRS1/2 and the phosphorylation status of STAT3 in cancer cell lines treated with the drug.[7][13]

-

Immunohistochemistry (IHC): IHC is employed to visualize the presence and location of specific proteins within tumor tissue samples. This method has been used to confirm the inhibition of IGF1R/IRS and STAT3 in on-treatment biopsies from patients in clinical trials.[14]

-

Flow Cytometry (FACS Analysis): This technique is utilized to analyze the characteristics of cells in a suspension. It can be used to assess apoptosis (cell death) induced by this compound in cancer cells.[7][13]

In Vivo Models

-

Patient-Derived Xenograft (PDX) Models: These models involve implanting tumor tissue from a human patient into an immunodeficient mouse. PDX models are considered more clinically relevant than traditional cell line xenografts. This compound has been extensively tested in PDX models of various cancers to evaluate its anti-tumor activity and its ability to overcome drug resistance.[3][7][13]

Future Directions and Therapeutic Potential

This compound is advancing into further clinical development, with a Phase 2 study in combination with cetuximab or pembrolizumab for R/M SCCHN.[4][15] The unique mechanism of targeting two central cancer resistance pathways suggests that this compound could be a valuable addition to the oncologist's armamentarium.[13] Its ability to resensitize tumors to existing therapies, including immune checkpoint inhibitors, opens up possibilities for treating a broader patient population and improving outcomes in cancers with limited treatment options.[3][4] The identification of potential biomarkers, such as activated IGF1R and STAT3, may also allow for better patient selection in future clinical trials.[14]

References

- 1. purple-biotech.com [purple-biotech.com]

- 2. Preliminary Findings from this compound Phase 1/2 Trial in Head & Neck Cancer Announced by Purple Biotech [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Purple Biotech Advances this compound into Phase 2 Head and Neck [globenewswire.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Purple Biotech Discovers Potential of this compound and 5-FU Combination Therapy in Inhibiting Brain Metastasis of Colorectal Cancer | Nasdaq [nasdaq.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Purple Biotech Reports Positive Interim and Preliminary Results from this compound Phase 1/2 Study in R/M Head & Neck Cancer - BioSpace [biospace.com]

- 11. targetedonc.com [targetedonc.com]

- 12. onclive.com [onclive.com]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Purple Biotech advances this compound into Phase II R/M SCCHN study [clinicaltrialsarena.com]

The Dual Inhibition of IRS1/2 and STAT3 by NT219: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT219 is an investigational, first-in-class small molecule that acts as a dual inhibitor of Insulin Receptor Substrate 1 and 2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] These two signaling nodes are critical mediators of oncogenic pathways, and their simultaneous inhibition by this compound represents a novel strategy to combat cancer, particularly in the context of drug resistance.[4][5] Preclinical and clinical studies have demonstrated the potential of this compound to overcome resistance to various targeted therapies and chemotherapies, as well as to enhance the efficacy of immunotherapies.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of key preclinical and clinical data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a unique dual mechanism that leads to the degradation of IRS1/2 and the inhibition of STAT3 phosphorylation.[6][7]

Inhibition of IRS1/2:

This compound covalently binds to IRS1/2, initiating a three-step process that results in the elimination of these scaffold proteins.[1][7] This process involves:

-

Dissociation: this compound binding causes IRS1/2 to dissociate from the Insulin-like Growth Factor 1 Receptor (IGF1R).[4][7]

-

Serine Phosphorylation: Following dissociation, IRS1/2 undergoes serine phosphorylation.[4][7]

-

Proteasomal Degradation: The phosphorylated IRS1/2 is then targeted for degradation by the proteasome.[4][7]

The degradation of IRS1/2 effectively shuts down downstream pro-survival and proliferative signaling pathways, including the PI3K/AKT, MEK/ERK, and WNT/β-catenin pathways.[1]

Inhibition of STAT3:

Concurrently, this compound inhibits the phosphorylation of STAT3.[4][6][7] This prevents the nuclear translocation of STAT3, thereby blocking its function as a transcription factor for numerous oncogenes involved in cell proliferation, survival, angiogenesis, and metastasis.[1][8]

The simultaneous inhibition of both the IRS1/2 and STAT3 pathways is crucial for overcoming the feedback loops that often lead to acquired resistance to single-agent targeted therapies.[4][5]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the signaling pathways of IRS1/2 and STAT3 and the points of inhibition by this compound.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. targetedonc.com [targetedonc.com]

- 3. fortislife.com [fortislife.com]

- 4. purple-biotech.com [purple-biotech.com]

- 5. purple-biotech.com [purple-biotech.com]

- 6. biospace.com [biospace.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. go.drugbank.com [go.drugbank.com]

NT219: A Dual-Targeting Approach to Overcoming Therapeutic Resistance in Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acquired and intrinsic drug resistance remains a paramount challenge in oncology, leading to therapeutic failure and disease progression in patients with solid tumors. Key survival pathways, often activated as compensatory feedback mechanisms to targeted therapies and chemotherapies, drive this resistance. NT219 is a first-in-class, novel small molecule engineered to counteract these mechanisms by simultaneously targeting two critical nodes in oncogenic signaling and resistance: Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3). By promoting the degradation of IRS1/2 and inhibiting the phosphorylation of STAT3, this compound effectively dismantles major survival and immune evasion pathways. Preclinical and clinical data demonstrate this compound's potential to reverse existing resistance and prevent its onset, showing efficacy both as a monotherapy and in combination with a broad range of standard-of-care agents across multiple solid tumor types.

The Central Role of IRS and STAT3 in Drug Resistance

The IRS/PI3K/AKT and STAT3 signaling pathways are pivotal in regulating cell growth, proliferation, survival, and metastasis.[1] Their feedback activation is a well-documented mechanism of resistance to a wide array of cancer therapies.[2][3]

-

IRS1/2 Signaling: IRS1 and IRS2 are key scaffold proteins that mediate signals from upstream receptors like the Insulin-like Growth Factor 1 Receptor (IGF1R) and Insulin Receptor (IR).[1] They activate downstream pro-survival pathways, including PI3K/AKT, MEK/ERK, and WNT/β-catenin.[1] Upregulation of IRS signaling is a common escape mechanism in tumors treated with agents targeting other pathways (e.g., EGFR inhibitors).[2]

-

STAT3 Signaling: STAT3 is a transcription factor that, upon activation (phosphorylation), promotes the expression of genes involved in proliferation, survival, angiogenesis, and metastasis.[1] Hyperactivation of STAT3 is prevalent in many cancers and is a critical player in tumor immune evasion by suppressing immune stimulators and enhancing immunosuppressive factors.[1][2]

Simultaneous inhibition of both the IRS and STAT3 pathways is essential to effectively overcome these robust resistance mechanisms.[2][3]

This compound: Mechanism of Action

This compound is a dual inhibitor that covalently binds to its targets, leading to a profound and sustained shutdown of their respective pathways.[1][4]

Targeting IRS1/2: this compound induces the degradation of IRS1/2 through a unique three-step process:

-

Dissociation: It triggers the dissociation of the IRS1/2 scaffold proteins from their upstream receptors (e.g., IGF1R).[2][3]

-

Serine Phosphorylation: It induces serine phosphorylation of IRS1/2, which prevents the proteins from rebinding to the receptor.[4]

-

Proteasomal Degradation: The modified IRS1/2 proteins are subsequently targeted for degradation by the proteasome.[2][3][4]

This multi-step mechanism ensures an irreversible shutdown of IRS-mediated signaling.[4]

Targeting STAT3: this compound directly inhibits the phosphorylation of STAT3 at Tyrosine 705 (Y705), preventing its activation and translocation to the nucleus, thereby blocking the transcription of its target genes.[3][5]

The following diagram illustrates the dual mechanism of this compound in the context of oncogenic signaling.

Preclinical Efficacy in Overcoming Drug Resistance

This compound has demonstrated robust efficacy in various preclinical models, particularly in patient-derived xenografts (PDX) that are resistant to standard-of-care therapies.

Combination Therapy in Diverse Solid Tumors

In PDX models of multiple cancer types, this compound successfully overcame acquired resistance when added to approved therapies.[2][3] This includes resistance to:

-

EGFR inhibitors (e.g., Cetuximab, Tarceva®, Tagrisso®)

-

MEK inhibitors (e.g., Mekinist®)

-

BRAF inhibitors (e.g., Zelboraf®)

-

Chemotherapy agents (e.g., Gemcitabine, 5-FU, Oxaliplatin)[2][3]

Pancreatic Cancer (PDAC)

In chemoresistant PDAC PDX models, the addition of this compound to gemcitabine reversed pre-existing resistance.[6] In one model, this combination led to a complete response in 5 out of 10 mice.[6][7] RNA sequencing of tumors from the combination treatment group showed a significant reduction in IRS1 levels (to 20% of the control group) and downregulation of STAT3-regulated genes and proliferation markers like Ki67.[6]

Colorectal Cancer (CRC)

This compound has been shown to target the IRS2/β-catenin pathway, which is implicated as a driver of brain metastasis in CRC.[8][9] In an intracranial mouse model, the combination of this compound with 5-fluorouracil (5-FU) significantly decreased tumor growth rate and suppressed the formation of brain metastases.[8][10]

Head and Neck Squamous Cell Carcinoma (HNSCC)

In HNSCC models, this compound demonstrated a synergistic effect with the EGFR inhibitor cetuximab, suppressing tumor growth in a stem cell-enriched PDX model and delaying tumor recurrence.[11] In ex vivo patient-derived explants (PDE) resistant to the immune checkpoint inhibitor nivolumab, the combination of this compound and nivolumab induced synergistic tumor cell death (66%) and reversed immunosuppressive effects.[11]

The diagram below outlines a typical experimental workflow for evaluating this compound in a PDX model.

Clinical Validation in Advanced Solid Tumors

This compound has been evaluated in a Phase 1/2 clinical trial (NCT04474470) as a monotherapy and in combination with cetuximab in patients with recurrent and/or metastatic solid tumors.[12][13]

Monotherapy Dose Escalation

In the monotherapy arm, this compound was administered intravenously at dose levels from 3 to 24 mg/kg.[10][14]

| Parameter | Value | Reference |

| Patients Enrolled | 14 | [10] |

| Evaluable for DLT | 12 | [10] |

| Dose Levels | 3, 6, 12, 24 mg/kg | [10][14] |

| Dose-Limiting Toxicities (DLTs) | None reported | [10][14] |

| Best Overall Response | 1 Confirmed Partial Response (GEJ cancer) | [14] |

| 3 Stable Disease (3 of 4 CRC patients) | [14] |

DLT: Dose-Limiting Toxicity, GEJ: Gastroesophageal Junction, CRC: Colorectal Cancer

Combination Therapy with Cetuximab in HNSCC

The combination arm evaluated escalating doses of this compound with a standard dose of cetuximab, primarily in patients with recurrent and/or metastatic squamous cell carcinoma of the head and neck (R/M SCCHN).[12][15]

| Parameter | Value | Reference |

| Trial Identifier | NCT04474470 | [13][15] |

| Patient Population | R/M SCCHN | [12] |

| This compound Dose Levels | 6, 12, 24, 50, 100 mg/kg | [15][16] |

| Recommended Phase 2 Dose (RP2D) | 100 mg/kg | [12][15] |

| Safety Profile | Well-tolerated and manageable | [15] |

| Common Grade 3 TEAEs | Infusion-related reactions (11.8%), Hypertension (11.8%) | [15] |

| Grade 4/5 TEAEs | None reported | [15] |

TEAE: Treatment-Emergent Adverse Event

Efficacy was most pronounced at the highest dose levels, which were predicted to be within the therapeutic range based on preclinical models.[17]

| Efficacy at Highest Doses (50 & 100 mg/kg) | Value (n=7) | Reference |

| Objective Response Rate (ORR) | 28.6% | [12][15][16] |

| Confirmed Partial Responses (PR) | 2 | [12][15] |

| Stable Disease (SD) | 3 | [12][15] |

| Disease Control Rate (DCR) | 71.4% | [12][15][16] |

The anti-tumor activity was particularly encouraging in the HPV-negative patient population, which represents an area of significant unmet need.[15]

The clinical study design followed a standard dose-escalation and expansion model.

Experimental Protocols and Methodologies

Detailed protocols are proprietary; however, published abstracts and trial records describe the core methodologies employed.

Patient-Derived Xenograft (PDX) Models

-

Model Establishment: Fresh tumor tissue from consenting patients is surgically implanted into immunocompromised mice (e.g., NOD/SCID).[2][6]

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment arms (e.g., vehicle, standard-of-care, this compound, combination). This compound is typically administered intravenously.[6][10]

-

Efficacy Assessment: Tumor volumes are measured regularly (e.g., twice weekly) with calipers. Body weight is monitored as an indicator of toxicity. Survival is a key endpoint.[6][11]

-

Pharmacodynamic Assessment: At the end of the study, tumors are harvested for analysis. This includes Immunohistochemistry (IHC) to assess protein expression and phosphorylation (e.g., pSTAT3) and RNA sequencing (RNAseq) to analyze changes in gene expression.[6][10]

Clinical Trial Methodology (NCT04474470)

-

Study Design: A multi-center, open-label, Phase 1/2 study with a dose-escalation phase followed by a single-arm expansion phase.[5][13]

-

Dose Escalation: A conventional 3+3 design was used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[5][14]

-

Safety Assessment: Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[10][18]

-

Efficacy Assessment: Anti-tumor activity is assessed by investigators according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 using CT/MRI imaging.[10][18]

-

Biomarker Analysis: The study protocol includes the evaluation of potential biomarkers in tumor biopsy specimens, including measurements of STAT3 and IRS1/2 phosphorylation.[5][19]

Conclusion and Future Directions

This compound represents a rational and promising therapeutic strategy to combat drug resistance in solid tumors. Its novel dual-targeting mechanism, which leads to the degradation of IRS1/2 and inhibition of STAT3, effectively shuts down two of the most critical and convergent pathways of resistance and immune evasion. Robust preclinical data have been corroborated by encouraging early clinical results, particularly in heavily pre-treated R/M SCCHN patients. The manageable safety profile and confirmed anti-tumor activity of this compound in combination with cetuximab support its continued development. A Phase 2 study is planned to further evaluate this compound in combination with cetuximab or pembrolizumab in R/M SCCHN.[1][20][21] The unique mode of action of this compound may open new avenues for combination therapies, potentially expanding the duration of response and the addressable patient population for a wide range of existing anti-cancer agents.[2]

References

- 1. purple-biotech.com [purple-biotech.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. ascopubs.org [ascopubs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Purple Biotech Discovers Potential of this compound and 5-FU Combination Therapy in Inhibiting Brain Metastasis of Colorectal Cancer | Nasdaq [nasdaq.com]

- 9. Purple Biotech Discovers Potential of this compound and 5-FU Combination Therapy in Inhibiting Brain Metastasis of Colorectal Cancer [quiverquant.com]

- 10. purple-biotech.com [purple-biotech.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A Study to Evaluate this compound Alone and in Combination with ERBITUX® (Cetuximab) in Adults with Advanced Solid Tumors and Head and Neck Cancer [clin.larvol.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. onclive.com [onclive.com]

- 16. targetedonc.com [targetedonc.com]

- 17. targetedonc.com [targetedonc.com]

- 18. Interim safety and efficacy results from a phase 1 study of this compound in adults with advanced solid tumors. - ASCO [asco.org]

- 19. ascopubs.org [ascopubs.org]

- 20. Purple Biotech Advances Phase 2 Study of this compound in Combination with Keytruda and Erbitux for Head and Neck Cancer Patients [quiverquant.com]

- 21. Purple Biotech Reports Positive Clinical Trial Results for CM24 and this compound, Advancing to Phase 2 Studies | Nasdaq [nasdaq.com]

Preclinical and In Vitro Efficacy of NT219: A Technical Overview

Executive Summary

NT219 is a first-in-class, small molecule dual inhibitor that targets two critical oncogenic and drug resistance pathways: Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Preclinical studies have demonstrated that this compound induces the degradation of IRS1/2 and prevents the phosphorylation of STAT3, leading to potent anti-tumor effects.[1][3] In vitro and in vivo models show that this compound can overcome tumor resistance to a variety of standard-of-care therapies, including EGFR inhibitors and immune checkpoint inhibitors.[1][4] This document provides a comprehensive technical guide on the preclinical data and in vitro efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Introduction

Acquired drug resistance is a primary obstacle in cancer therapy, leading to disease progression and limited efficacy of targeted agents and immunotherapies. Two key signaling nodes, the IRS1/2 and STAT3 pathways, are frequently implicated in mediating this resistance. IRS1/2 are scaffold proteins that regulate major cell survival pathways, including PI3K/AKT and MEK/ERK, while STAT3 is a transcription factor that promotes proliferation, metastasis, and immune evasion.[1] this compound was developed to simultaneously inhibit these two central pathways, representing a novel strategy to prevent and reverse therapeutic resistance in hard-to-treat cancers.[1]

Mechanism of Action

This compound's unique anti-cancer effect stems from its dual-targeting mechanism. It covalently binds to and promotes the degradation of IRS1/2, while also blocking the activation of STAT3.[1]

Dual Inhibition of IRS1/2 and STAT3

This compound's primary mechanism involves the simultaneous suppression of two major signaling junctions.[3]

-

IRS1/2 Inhibition: By triggering the degradation of IRS1/2, this compound shuts down downstream pro-survival signaling cascades.

-

STAT3 Inhibition: this compound inhibits the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent transcription of oncogenes.[3]

This dual action effectively blocks major oncogenic pathways, leading to cancer cell apoptosis and the inhibition of tumor proliferation.

Proteasomal Degradation of IRS1/2

Preclinical findings have elucidated a unique three-step mechanism by which this compound eliminates IRS1/2:

-

Dissociation: this compound induces the dissociation of IRS1/2 from its associated receptors, such as the IGF1 receptor, at the cell membrane.

-

Serine Phosphorylation: Following dissociation, this compound promotes the serine phosphorylation of IRS1/2, a modification that prevents it from rebinding to the receptor.

-

Proteasomal Degradation: The phosphorylated IRS1/2 is subsequently targeted for degradation by the proteasome, leading to its elimination from the cell.

This irreversible shutdown of IRS signaling contributes to the long-term anti-cancer effect observed even after short exposure to the drug.

In Vitro Efficacy

This compound has demonstrated significant efficacy in various in vitro models, particularly in targeting cancer stem cells (CSCs) and modulating the expression of immune checkpoint proteins.

Inhibition of Cancer Stem Cells in Spheroid Models

CSCs are a subpopulation of tumor cells that contribute to drug resistance and disease recurrence. In 3D spheroid models of Head and Neck Squamous Cell Carcinoma (HNSCC), which enrich for CSCs, this compound showed potent activity both alone and in combination with the EGFR inhibitor cetuximab.[5]

Data Presentation: In Vitro Efficacy of this compound in HNSCC 3D Spheroid Models

| Cell Line | Treatment Group | Endpoint | Result | Significance |

| SCC-9 | This compound Monotherapy | CSC Viability Reduction | 82% | P < 0.001[5] |

| SCC-9 | This compound + Cetuximab | CSC Viability Reduction | 94% | P < 0.001[5] |

| SCC-9 | This compound + Cetuximab | Spheroid Size | 100% Disintegration | P < 0.001[5] |

| FaDu | This compound (alone and combo) | CSC Viability Reduction | Similar trend observed | - |

Induction of PD-L1 Expression

In vitro studies on melanoma cells revealed that this compound can induce significant expression of PD-L1.[6] Notably, this induction was more pronounced in immune checkpoint blockade (ICB)-resistant melanoma strains compared to sensitive ones, suggesting a potential mechanism for re-sensitizing refractory tumors to anti-PD-1 therapy.[6]

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been validated in numerous patient-derived xenograft (PDX) models, which are more clinically relevant than traditional cell-line xenografts.

Monotherapy and Combination Therapy in PDX Models

This compound has shown efficacy across a wide range of cancer types, including melanoma, pancreatic, colon, lung, and head & neck cancer PDX models.[3] It has demonstrated the ability to overcome acquired resistance to multiple classes of oncology drugs. A key finding was in a PDX model of pembrolizumab-resistant HNSCC, where this compound showed strong synergistic effects with cetuximab.

Data Presentation: In Vivo Efficacy of this compound in HNSCC PDX Model

| Treatment Group | Metric | Result | Significance |

| Cetuximab Monotherapy | Tumor Growth Inhibition (TGI) | 17% | - |

| This compound Monotherapy | Tumor Growth Inhibition (TGI) | 69% | p = 0.017 |

| This compound + Cetuximab | Tumor Growth Inhibition (TGI) | Complete TGI (Regression) | p = 0.001 |

Data from a pembrolizumab-resistant HNSCC PDX model.

Furthermore, in a humanized PDX model of gastroesophageal cancer, the combination of this compound with an anti-PD-1 antibody successfully re-sensitized tumors that were previously refractory to immunotherapy.[3]

Experimental Methodologies

The following sections describe the general protocols for the key experiments used to evaluate the efficacy of this compound.

3D Spheroid Assay

This assay is used to model the 3D architecture of tumors and assess the effect of compounds on cancer stem cell populations.

Protocol:

-

Cell Seeding: HNSCC cells (e.g., FaDu, SCC-9) are seeded into ultra-low attachment 96-well plates in a stem cell-permissive medium.[7]

-

Spheroid Formation: Cells are cultured for 5-7 days to allow for the formation of compact, free-floating spheroids.

-

Treatment: Established spheroids are treated with this compound, a comparator drug (e.g., cetuximab), or a combination of both. Control wells receive vehicle.

-

Analysis: After a defined treatment period, spheroids are analyzed for:

References

- 1. purple-biotech.com [purple-biotech.com]

- 2. Purple Biotech Announces Initiation of Phase 2 Study of [globenewswire.com]

- 3. purple-biotech.com [purple-biotech.com]

- 4. onclive.com [onclive.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Purple Biotech Reports New Preclinical Data on Potential of this compound to Re-sensitize Resistant Tumors to Immune Checkpoint Inhibitors - BioSpace [biospace.com]

- 7. mdpi.com [mdpi.com]

Validating NT219 as a Therapeutic Target in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical validation of NT219, a novel dual inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and Insulin Receptor Substrate 1/2 (IRS1/2), in pancreatic cancer models. This document synthesizes available data on its mechanism of action, efficacy in combination therapies, and the experimental frameworks used for its validation, offering a valuable resource for researchers in oncology and drug development.

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) is a notoriously aggressive malignancy with limited therapeutic options, largely due to intrinsic and acquired drug resistance. Key signaling pathways, including the STAT3 and IRS1/2 pathways, are frequently hyperactivated in pancreatic cancer, promoting tumor cell proliferation, survival, metastasis, and resistance to therapy.[1][2][3] this compound is a first-in-class small molecule that uniquely targets both of these critical oncogenic hubs by inducing the degradation of IRS1/2 and inhibiting the phosphorylation of STAT3.[4][5] Preclinical studies in patient-derived xenograft (PDX) models of pancreatic cancer have demonstrated that this compound can reverse resistance to standard-of-care chemotherapies and targeted agents, highlighting its potential as a promising therapeutic strategy for this challenging disease.[1][6]

Data Presentation: Preclinical Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies of this compound in pancreatic cancer models. The data is primarily derived from studies utilizing patient-derived xenograft (PDX) models, which are known to better recapitulate the heterogeneity and therapeutic response of human tumors.

Table 1: In Vivo Efficacy of this compound in Combination with Gemcitabine in a Gemcitabine-Resistant PDAC PDX Model

| Treatment Group | Number of Mice | Outcome | Source |

| This compound + Gemcitabine | 10 | 5 mice (50%) showed a complete response | [1] |

Table 2: Pharmacodynamic Effects of this compound in Combination with Gemcitabine in PDAC PDX Models

| Biomarker | Treatment Group | Result | Source |

| IRS1 Levels | This compound + Gemcitabine | Lowered to 20% of the control group | [1] |

| STAT3-regulated genes | This compound + Gemcitabine | Significant reduction | [1] |

| Ki67 (Proliferation Marker) | This compound + Gemcitabine | Significant reduction | [1] |

| Cyclin D (Prognostic Marker) | This compound + Gemcitabine | Significant reduction | [1] |

| TGFβ (Driver of EMT) | This compound + Gemcitabine | Significant reduction | [1] |

Table 3: Efficacy of this compound in Combination with Other Therapeutic Agents in PDAC PDX Models

| Combination Agent | Outcome | Source |

| Trametinib (MEK inhibitor) | Reversal of tumor resistance | [1] |

| FOLFIRINOX (Chemotherapy) | Reversal of tumor resistance | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical validation of this compound.

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft models are established by implanting fresh tumor tissue from a patient into an immunodeficient mouse. These models are invaluable for preclinical drug evaluation as they maintain the histopathological and genetic characteristics of the original tumor.

Protocol for Establishment and Use of Pancreatic Cancer PDX Models:

-

Tumor Tissue Acquisition: Fresh tumor tissue is obtained from patients with pancreatic cancer under informed consent and institutional review board approval.

-

Implantation: A small fragment of the viable tumor tissue (typically 2-3 mm³) is surgically implanted subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mice).

-

Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Passaging: Once the tumor reaches a certain size (e.g., 1000-1500 mm³), it is excised, and fragments are re-implanted into new cohorts of mice for expansion.

-

Drug Efficacy Studies: When tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.

-

Control Group: Receives vehicle control.

-

Monotherapy Groups: Receive this compound, gemcitabine, trametinib, or FOLFIRINOX alone.

-

Combination Therapy Group: Receives this compound in combination with the respective therapeutic agent.

-

-

Dosing and Administration: this compound is administered intravenously. The dosing schedule is a critical factor, with studies indicating that administering this compound prior to chemotherapy yields a better response.[1]

-

Data Collection: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry, RNA sequencing).

Western Blotting for p-STAT3 and IRS1/2

Western blotting is a technique used to detect and quantify specific proteins in a sample. This is crucial for confirming the on-target activity of this compound.

Protocol for Western Blotting:

-

Protein Extraction: Tumor tissue from PDX models or pancreatic cancer cell lines are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for:

-

Phospho-STAT3 (Tyr705)

-

Total STAT3

-

IRS1

-

IRS2

-

A loading control (e.g., β-actin or GAPDH)

-

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the target validation of this compound.

Caption: this compound Signaling Pathway Inhibition.

Caption: In Vivo Target Validation Workflow.

Caption: Logical Framework for this compound Target Validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Purple Biotech Reports Positive Clinical Trial Results for CM24 and this compound, Advancing to Phase 2 Studies | Nasdaq [nasdaq.com]

- 3. Advances Move Precision Oncology Forward in Pancreatic Cancer | GI Oncology Now [gioncologynow.com]

- 4. purple-biotech.com [purple-biotech.com]

- 5. Kitov Pharma Announces Receipt of FDA's Favorable Response to this compound's Pre-IND Meeting Package - BioSpace [biospace.com]

- 6. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to NT219: A Dual Inhibitor of IRS1/2 and STAT3

For Researchers, Scientists, and Drug Development Professionals

Abstract

NT219 is a novel, first-in-class small molecule that acts as a potent dual inhibitor of Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] By targeting these two critical oncogenic signaling nodes, this compound has demonstrated significant anti-tumor activity in preclinical and clinical settings. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in oncology and drug development.

Molecular Structure and Chemical Properties

This compound is a synthetic organic molecule with a well-defined chemical structure. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₄BrNO₅S | [3] |

| IUPAC Name | (E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide | [3] |

| Molecular Weight | 412.26 g/mol | [4] |

| CAS Number | 1198078-60-2 | [4] |

| Appearance | Yellow to brown solid | [4] |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | Store at -20°C in a sealed container, away from moisture and light. For stock solutions in DMSO, store at -80°C for up to 6 months. | [2] |

Mechanism of Action: Dual Inhibition of IRS1/2 and STAT3

This compound exerts its anti-cancer effects through a unique dual-targeting mechanism, simultaneously inhibiting the IRS and STAT3 signaling pathways.[1][5] These pathways are crucial for tumor cell proliferation, survival, angiogenesis, and metastasis, and are often implicated in the development of therapeutic resistance.[1][6]

Inhibition of IRS1/2 Signaling

This compound covalently binds to IRS1 and IRS2, leading to their degradation.[1][6] IRS proteins are key scaffold molecules that mediate signals from upstream receptors such as the Insulin-like Growth Factor 1 Receptor (IGF1R), Insulin Receptor (IR), and Interleukin-4 Receptor (IL4R).[5][6] By promoting the degradation of IRS1/2, this compound effectively blocks the activation of major downstream survival pathways, including:

-

PI3K/Akt Pathway: Crucial for cell survival and proliferation.

-

MEK/ERK Pathway: Involved in cell growth and differentiation.

-

WNT/β-catenin Pathway: Plays a role in cell proliferation and stemness.[6]

Inhibition of STAT3 Signaling

In addition to its effects on IRS, this compound also blocks the phosphorylation of STAT3.[2][5] STAT3 is a transcription factor that, upon activation by various cytokines and growth factors, translocates to the nucleus and promotes the expression of genes involved in:

-

Cell Proliferation and Survival: Upregulation of anti-apoptotic proteins.

-

Angiogenesis: Formation of new blood vessels to support tumor growth.

-

Metastasis: Invasion and migration of cancer cells.

-

Immune Evasion: Suppression of anti-tumor immune responses.[1][6]

By inhibiting STAT3 phosphorylation, this compound prevents its nuclear translocation and subsequent gene transcription, thereby counteracting these pro-tumorigenic processes.[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to evaluate the activity of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.[3][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[8]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.[4][10][11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[10]

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1][12][13]

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for injection (e.g., in a vehicle of saline, DMSO, and Tween 80)

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject 1-10 x 10⁶ cancer cells (often mixed with Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound intravenously or intraperitoneally at the desired dose and schedule (e.g., 20-60 mg/kg, twice weekly).[2] The control group receives the vehicle only.

-

Measure tumor volumes and body weights 2-3 times per week.

-

Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Western Blotting for STAT3 Phosphorylation

This protocol is for assessing the inhibition of STAT3 phosphorylation by this compound in cancer cells.[14][15]

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound represents a promising therapeutic agent with a well-characterized dual mechanism of action against two key cancer-promoting pathways. The information and protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to design and execute relevant preclinical studies. As research progresses, a deeper understanding of the nuances of this compound's activity will undoubtedly contribute to the development of more effective cancer therapies.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. purple-biotech.com [purple-biotech.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

NT219: A Paradigm Shift in Targeting the Tumor Microenvironment

An In-depth Technical Guide on the Core Mechanisms and Therapeutic Impact of a Novel Dual IRS/STAT3 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NT219 is a first-in-class small molecule that represents a novel strategy in oncology by simultaneously targeting two critical nodes in cancer progression and drug resistance: Insulin Receptor Substrate (IRS) 1/2 and Signal Transducer and Activator of Transcription 3 (STAT3).[1] By inducing the degradation of IRS1/2 and inhibiting the phosphorylation of STAT3, this compound disrupts key signaling pathways that drive tumor growth, survival, metastasis, and immune evasion. This whitepaper provides a comprehensive technical overview of this compound's mechanism of action, its multifaceted impact on the tumor microenvironment (TME), and a summary of key preclinical and clinical findings. Detailed experimental protocols for pivotal assays are provided to facilitate further research and development in this promising area of cancer therapy.

Introduction: The Rationale for Dual IRS/STAT3 Inhibition

The tumor microenvironment is a complex and dynamic ecosystem that plays a pivotal role in cancer progression and the emergence of therapeutic resistance. Two key signaling pathways, the IRS/IGF1R and STAT3 pathways, are frequently dysregulated in a wide range of malignancies and contribute to a TME that is conducive to tumor growth and shields cancer cells from immune attack.

-

IRS1/2 Signaling: Insulin Receptor Substrates 1 and 2 are key scaffold proteins that mediate signals from the insulin-like growth factor 1 receptor (IGF1R) and other receptor tyrosine kinases.[1] Upregulation of the IRS/IGF1R axis is a known mechanism of resistance to various targeted therapies, including EGFR inhibitors.[2]

-

STAT3 Signaling: STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, angiogenesis, and immunosuppression.[1] It is a central regulator of the immune landscape within the TME, contributing to the recruitment and function of immunosuppressive cells.

This compound was designed to concurrently inhibit these two central oncogenic pathways, thereby addressing both intrinsic and acquired drug resistance and remodeling the TME to be more susceptible to anti-tumor immunity.

Mechanism of Action of this compound

This compound's unique dual-targeting mechanism involves two distinct actions on its primary targets:

-

IRS1/2 Degradation: this compound promotes the degradation of both IRS1 and IRS2 proteins. This is achieved through a three-step process:

-

Dissociation of IRS1/2 from the cell membrane.

-

Induction of serine phosphorylation of IRS1/2.

-

Subsequent proteasomal degradation of the phosphorylated IRS1/2.

-

-

STAT3 Inhibition: this compound directly inhibits the phosphorylation of STAT3 at the Tyr705 residue, preventing its dimerization, nuclear translocation, and transcriptional activity.

This dual mechanism is critical for overcoming the feedback loops that often limit the efficacy of single-agent targeted therapies.

References

The Dual-Action Inhibitor NT219: A Technical Deep Dive into its Discovery and Development as a Cancer Therapeutic

Rehovot, Israel - In the ongoing battle against cancer, a novel small molecule, NT219, has emerged as a promising therapeutic agent. Developed by Purple Biotech, this compound is a first-in-class dual inhibitor that targets two critical pathways in cancer progression and drug resistance: Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3). This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: A Two-Pronged Attack on Cancer's Defenses

This compound's unique therapeutic potential lies in its ability to simultaneously disrupt two key signaling networks that cancer cells exploit for survival, proliferation, and resistance to treatment.[1][2] It achieves this through a dual mechanism:

-

Degradation of IRS1/2: this compound covalently binds to IRS1 and IRS2, scaffold proteins that mediate signals from multiple oncogenic receptors, including the Insulin-like Growth Factor 1 Receptor (IGF1R) and the Insulin Receptor (IR).[1][3] This binding triggers a cascade of events leading to the degradation of IRS1/2, thereby blocking downstream pro-survival pathways such as PI3K/AKT and MEK/ERK.[2][4]

-

Inhibition of STAT3 Phosphorylation: this compound also blocks the phosphorylation of STAT3, a transcription factor that is often hyperactivated in a wide range of cancers.[2][4] By preventing STAT3 phosphorylation, this compound inhibits its translocation to the nucleus and subsequent activation of genes involved in proliferation, survival, angiogenesis, and metastasis.[5]

This dual-targeting approach is designed to not only directly inhibit tumor growth but also to overcome the feedback mechanisms that often lead to acquired resistance to other targeted therapies.[6][7]

Preclinical Development: Demonstrating Potency Across a Spectrum of Cancers

The efficacy of this compound has been extensively evaluated in a variety of preclinical models, including cell lines, 3D tumor spheroids, and patient-derived xenografts (PDX). These studies have consistently demonstrated the potent anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents.

In Vitro Studies

In cellular assays, this compound has been shown to effectively induce the degradation of IRS1/2 and inhibit the phosphorylation of STAT3 in a dose-dependent manner. This leads to decreased cell viability and induction of apoptosis in a range of cancer cell lines.

In Vivo Studies: Patient-Derived Xenograft Models

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have been instrumental in demonstrating the in vivo efficacy of this compound. In PDX models of various cancers, including head and neck squamous cell carcinoma (HNSCC), colorectal cancer, and pancreatic cancer, this compound has shown significant tumor growth inhibition (TGI).[8][9]

Table 1: Summary of Key Preclinical Efficacy Data for this compound

| Model System | Cancer Type | Treatment | Key Findings | Citation |

| PDX | Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound Monotherapy | 69% Tumor Growth Inhibition (TGI) (p=0.017) | [8] |

| PDX | Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound + Cetuximab | Complete TGI (p=0.001) | [8] |

| PDX | Pancreatic Ductal Adenocarcinoma (PDAC) | This compound + Gemcitabine | Overcame acquired resistance to gemcitabine | [10] |

Clinical Development: Translating Preclinical Promise into Patient Benefit

The encouraging preclinical data paved the way for the clinical development of this compound. A Phase 1/2 clinical trial (NCT04474470) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound, both as a monotherapy and in combination with the EGFR inhibitor cetuximab, in patients with advanced solid tumors.[11]

Phase 1/2 Study (NCT04474470)

This open-label, dose-escalation and expansion study enrolled patients with recurrent and/or metastatic solid tumors, with a focus on HNSCC and colorectal cancer.[12] The dose-escalation portion of the study evaluated this compound at doses ranging from 3 mg/kg to 100 mg/kg.[13][14]

Table 2: Key Clinical Data from the Phase 1/2 Study of this compound in Combination with Cetuximab in HNSCC

| Dose Level | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Patient Population | Citation |

| 50 mg/kg and 100 mg/kg | 28.6% | 71.4% | Recurrent/Metastatic HNSCC | [13] |

The study demonstrated that this compound was well-tolerated, with a manageable safety profile.[13] Importantly, encouraging signs of anti-tumor activity were observed, particularly at the higher dose levels in combination with cetuximab in patients with HNSCC.[13]

Future Directions: Phase 2 and Beyond

Based on the positive results from the Phase 1/2 study, a Phase 2 trial is planned to further evaluate the efficacy of this compound in combination with either pembrolizumab (an anti-PD-1 antibody) or cetuximab in patients with recurrent/metastatic HNSCC.[5] This study will also explore potential biomarkers to identify patients most likely to respond to this compound-based therapies.[15]

Experimental Protocols and Visualizations

To provide a comprehensive understanding of the research underpinning the development of this compound, detailed experimental protocols and visualizations of key pathways and workflows are provided below.

Signaling Pathway of this compound Action

Caption: this compound dual mechanism of action.

General Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for this compound.

Detailed Experimental Protocols

Western Blot for IRS1/2 Degradation and STAT3 Phosphorylation

-

Cell Lysis: Cancer cells treated with this compound at various concentrations and time points are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against IRS1, IRS2, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Patient-Derived Xenograft (PDX) Model Protocol

-

Tumor Implantation: Fresh tumor tissue from consenting patients is subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).

-

Tumor Growth and Passaging: Once tumors reach a volume of approximately 1500 mm³, they are harvested and can be passaged to subsequent generations of mice for cohort expansion.

-

Drug Treatment: When tumors in the experimental cohort reach a volume of 100-200 mm³, mice are randomized into treatment groups. This compound is typically administered intravenously, while combination agents are administered according to their standard protocols.

-

Tumor Measurement: Tumor volume is measured bi-weekly using calipers, and body weight is monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, tumors are harvested for pharmacodynamic analysis, such as immunohistochemistry (IHC) for pSTAT3 and IRS1/2 levels.

3D Spheroid Formation and Viability Assay

-

Spheroid Formation: Cancer cells are seeded in ultra-low attachment plates to promote the formation of 3D spheroids.

-

Treatment: Once spheroids have formed, they are treated with this compound at various concentrations.

-

Viability Assessment: Spheroid viability is assessed using a luminescent cell viability assay that measures ATP content.

-

Imaging: Spheroid morphology and size can be monitored and imaged throughout the experiment.

Conclusion

This compound represents a novel and promising approach to cancer therapy by dually targeting the critical IRS1/2 and STAT3 signaling pathways. Its ability to induce tumor cell death and overcome drug resistance in a wide array of preclinical models has provided a strong rationale for its clinical development. The ongoing and planned clinical trials will be crucial in defining the therapeutic potential of this compound in providing a new treatment option for patients with difficult-to-treat cancers. The detailed experimental methodologies and data presented in this guide offer a comprehensive resource for the scientific community to further explore and build upon the development of this innovative cancer therapeutic.

References

- 1. Purple Biotech Reports New Preclinical Data on Potential of this compound to Re-sensitize Resistant Tumors to Immune Checkpoint Inhibitors - BioSpace [biospace.com]

- 2. purple-biotech.com [purple-biotech.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mayafiles.tase.co.il [mayafiles.tase.co.il]

- 5. Purple Biotech Reports Positive Clinical Trial Results for CM24 and this compound, Advancing to Phase 2 Studies | Nasdaq [nasdaq.com]

- 6. researchgate.net [researchgate.net]

- 7. purple-biotech.com [purple-biotech.com]

- 8. researchgate.net [researchgate.net]

- 9. purple-biotech.com [purple-biotech.com]

- 10. researchgate.net [researchgate.net]

- 11. beursgorilla.nl [beursgorilla.nl]

- 12. Purple Biotech Reports Positive Interim and Preliminary Results from this compound Phase 1/2 Study in R/M Head & Neck Cancer | PPBT Stock News [stocktitan.net]

- 13. targetedonc.com [targetedonc.com]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. Purple Biotech Reports Positive this compound Data at AACR for [globenewswire.com]

Methodological & Application

NT219 In Vivo Treatment Protocol for Mouse Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT219 is a novel, first-in-class small molecule that acts as a dual inhibitor, targeting two critical oncogenic and drug resistance pathways: Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] By covalently binding to and promoting the degradation of IRS1/2 and inhibiting the phosphorylation of STAT3, this compound effectively blocks downstream signaling cascades, including the PI3K/AKT pathway, that are crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.[1][3] Preclinical studies in various mouse models have demonstrated the potent anti-tumor efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents, where it has been shown to overcome acquired drug resistance.[1][4]

This document provides a comprehensive overview of the this compound treatment protocol for in vivo mouse models, including detailed experimental procedures, quantitative efficacy data, and a visualization of the targeted signaling pathway.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through a unique dual-targeting mechanism:

-

IRS1/2 Degradation: this compound binds to IRS1/2, leading to their dissociation from the cell membrane, subsequent serine phosphorylation, and ultimately, degradation by the proteasome. This action blocks major survival pathways such as PI3K/AKT, MEK/ERK, and WNT/β-catenin.[1]

-

STAT3 Inhibition: this compound inhibits the phosphorylation of STAT3, a key transcription factor that, when activated, promotes the expression of genes involved in cell proliferation, survival, and immune evasion.[1][5]

The simultaneous inhibition of these two central signaling nodes makes this compound a promising therapeutic agent for a wide range of malignancies.[4]

Quantitative Data Summary

The efficacy of this compound has been evaluated in several preclinical mouse models, primarily patient-derived xenograft (PDX) models of various cancers. The following table summarizes the key quantitative data on tumor growth inhibition (TGI).

| Cancer Model | Mouse Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | PDX | This compound Monotherapy | Not Specified | 69% (p=0.017) | [6][7] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | PDX | This compound + Cetuximab | Not Specified | 100% (Complete TGI, p=0.001) | [6][7] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | PDX | Cetuximab Monotherapy | Not Specified | 17% (Modest TGI) | [6][7] |

| Squamous Cell Carcinoma (SCC-9) | Xenograft (NOD scid gamma mice) | This compound | 20 or 60 mg/kg, IV, twice a week for 24 days | Enhanced anti-cancer effects in combination with Cetuximab and Pembrolizumab |

Experimental Protocols

This section outlines the detailed methodologies for conducting in vivo studies with this compound in mouse models, based on information from preclinical investigations.

Patient-Derived Xenograft (PDX) Model Establishment

PDX models are crucial for evaluating the efficacy of anti-cancer agents in a system that closely mimics the heterogeneity of human tumors.

Materials:

-

Fresh tumor tissue from consenting patients

-

6-8 week old immunodeficient mice (e.g., NOD/scid or NSG)

-

Surgical instruments (scalpels, forceps)

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium

-

Matrigel (optional)

Procedure:

-

Tumor Tissue Preparation: Immediately following surgical resection, transport the tumor tissue to the laboratory in a sterile container with PBS or culture medium on ice.

-

Tumor Fragmentation: In a sterile biosafety cabinet, wash the tumor tissue with PBS to remove any blood clots or necrotic tissue. Mince the tumor into small fragments (approximately 2-3 mm³).

-

Implantation:

-

Anesthetize the mouse using an approved protocol.

-

Shave and sterilize the flank region.

-

Make a small incision in the skin.

-

Using forceps, create a subcutaneous pocket.

-

(Optional) Mix the tumor fragments with Matrigel to enhance engraftment.

-

Implant one to two tumor fragments into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor growth.

-

Once the tumors are palpable, measure their dimensions (length and width) using calipers at least twice a week.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

-

-

Passaging: Once the primary tumor reaches a sufficient size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is harvested for passaging into subsequent cohorts of mice.

This compound Treatment Protocol

Materials:

-

This compound compound

-

Appropriate vehicle for intravenous (IV) injection (The specific vehicle for this compound is not publicly disclosed in the provided search results. Researchers should refer to the manufacturer's instructions or test standard biocompatible solvents such as a mixture of DMSO, PEG300, and saline).

-

Syringes and needles for IV injection

-

Calipers for tumor measurement

Procedure:

-

Animal Grouping: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign the mice to different treatment groups (e.g., Vehicle control, this compound monotherapy, Combination therapy).

-

This compound Formulation: Prepare the this compound dosing solution in the appropriate vehicle at the desired concentration. Ensure the solution is sterile-filtered before injection.

-

Administration:

-

Administer this compound intravenously (IV) via the tail vein.

-

A reported dosing schedule is twice a week for a duration of 24 days.

-

The dosage can range from 20 to 60 mg/kg, and potentially higher, based on tolerability and efficacy studies.

-

-

Tumor Measurement and Data Collection:

-

Measure tumor volumes at least twice weekly throughout the treatment period.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

-

Data Analysis:

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100 .

-

Perform statistical analysis to determine the significance of the observed differences between treatment groups.

-

Visualizations

This compound Signaling Pathway

The following diagram illustrates the key signaling pathways targeted by this compound.

Caption: this compound targets IRS1/2 for degradation and inhibits STAT3 phosphorylation.

Experimental Workflow for this compound In Vivo Efficacy Study

The following diagram outlines the general workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.

Caption: Workflow for this compound in vivo efficacy studies in mouse models.

References

- 1. purple-biotech.com [purple-biotech.com]

- 2. Phase 2 Dose Established for Purple Biotech's this compound [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Facebook [cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for NT219 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT219 is a first-in-class, novel small molecule inhibitor that demonstrates a dual mechanism of action by targeting two critical oncogenic and drug resistance pathways: Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1] By covalently binding to IRS1/2, this compound leads to their degradation, while it simultaneously blocks the phosphorylation of STAT3.[1] This dual inhibition disrupts major survival and proliferation signaling cascades, including the PI3K/AKT and MEK/ERK pathways, making this compound a promising agent for overcoming tumor resistance to various cancer therapies.[1] Preclinical and clinical studies have shown the potential of this compound as both a monotherapy and in combination with other anticancer drugs in a range of malignancies.[1]

These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, including recommended dosage, experimental protocols, and visualization of key cellular pathways and workflows.

Data Presentation: Recommended Dosage of this compound

The effective concentration of this compound can vary depending on the cancer cell line and the specific assay being performed. The following table summarizes the available data on the effective dosage of this compound in various in vitro and in vivo models. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line/Model | Assay Type | Effective Concentration/Dosage | Reference |

| H358 (NSCLC) | 3D Spheroid Assay | 5 µM | MedChemExpress |

| A375 (Melanoma) | Western Blot | 3 µM and 10 µM | Purple Biotech |

| SCC-9 (HNSCC Xenograft) | In Vivo Tumor Growth Inhibition | 20 or 60 mg/kg (i.v.) | MedChemExpress |

| Recurrent/Metastatic HNSCC | Phase 1/2 Clinical Trial | 50 mg/kg and 100 mg/kg | Targeted Oncology |

| Advanced Solid Tumors | Phase 1 Clinical Trial | 3, 6, 12, 24, and 50 mg/kg | OncLive |

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound, highlighting its dual inhibitory effect on the IRS1/2 and STAT3 signaling pathways.

References

Application Notes and Protocols: Combining NT219 with Cetuximab in Head and Neck Squamous Cell Carcinoma (HNSCC) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Head and Neck Squamous Cell Carcinoma (HNSCC) is a challenging malignancy to treat, particularly in the recurrent or metastatic setting. Cetuximab, a monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR), is a standard therapy for HNSCC.[1][2] However, its efficacy is often limited by both primary and acquired resistance.[1][3][4] Mechanisms of resistance are diverse and often involve the activation of alternative signaling pathways that bypass EGFR blockade.[4][5]

NT219 is a first-in-class small molecule that dually targets Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] These pathways are critical drivers of cancer cell proliferation, survival, and are key mediators of drug resistance.[6][7] Preclinical and clinical evidence suggests that by inhibiting these central resistance pathways, this compound can restore sensitivity to EGFR inhibitors like cetuximab, offering a promising new combination strategy for HNSCC patients.[8][9]

Mechanism of Action: A Dual-Pronged Attack

Cetuximab functions by binding to the extracellular domain of EGFR, preventing its natural ligands from binding and thereby inhibiting downstream signaling pathways like the Ras/Raf/MAPK and PI3K/AKT pathways.[2][4] However, tumors can develop resistance by activating bypass pathways.

This compound addresses two of these critical bypass and resistance mechanisms.[6] It covalently binds to IRS1/2, leading to their degradation, and separately inhibits the phosphorylation of STAT3.[6][7] Feedback activation of the IGF1R/IRS and STAT3 pathways is a prominent mechanism of resistance to EGFR blockers.[8][9] The combination of this compound and cetuximab thus provides a synergistic anti-tumor effect by blocking both the primary oncogenic driver (EGFR) and key escape routes (IRS/STAT3).

References

- 1. ascopubs.org [ascopubs.org]

- 2. Comprehensive Molecular Landscape of Cetuximab Resistance in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cetuximab Resistance in Head and Neck Cancer Is Mediated by EGFR-K521 Polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cetuximab chemotherapy resistance: Insight into the homeostatic evolution of head and neck cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomarkers of cetuximab resistance in patients with head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]